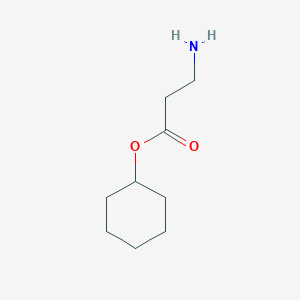

Cyclohexyl 3-aminopropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

cyclohexyl 3-aminopropanoate |

InChI |

InChI=1S/C9H17NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-7,10H2 |

InChI Key |

WAEDWCUJAIOGCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 3-aminopropanoate can be achieved through several methods. One common approach involves the esterification of 3-aminopropanoic acid with cyclohexanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as platinum or palladium on carbon can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3-aminopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Cyclohexyl 3-carboxypropanoate.

Reduction: Cyclohexyl 3-hydroxypropanoate.

Substitution: Cyclohexyl 3-amidopropanoate.

Scientific Research Applications

Cyclohexyl 3-aminopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is utilized in manufacturing processes and pollution management due to its chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclohexyl 3-aminopropanoate with structurally or functionally related compounds, focusing on molecular features, biological activity, and synthetic pathways.

Structural and Functional Analogues

Data Tables

Table 1: Physicochemical Properties

Key Research Findings

Stereochemistry Dictates Selectivity : The (R,R) configuration in cyclohexyl-linked compounds enhances LIMK1 inhibition, while (S,S) variants favor LIMK2, highlighting the need for precise stereochemical control in drug design .

Functional Group Trade-offs: Sulfonic acid derivatives (e.g., 3-cyclohexylaminopropanesulfonic acid) offer superior water solubility but reduced membrane permeability compared to ester or carboxylic acid analogs .

Synthetic Flexibility : Cyclohexyl esters and amides (e.g., ) can be tailored with substituents like propoxy or trimethylphenyl groups to optimize pharmacokinetic properties .

Biological Activity

Cyclohexyl 3-aminopropanoate is an organic compound notable for its diverse biological activities, primarily due to its interactions with various enzymes and proteins. This article delves into the compound's biochemical properties, mechanisms of action, and implications in cellular processes, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅NO₂, characterized by a cyclohexyl group attached to a 3-aminopropanoate moiety. Its structure contributes to its reactivity and potential biological functions.

The biological activity of this compound is primarily mediated through its interactions with enzymes and cellular biomolecules. Key mechanisms include:

- Enzyme Interaction : this compound may act as a substrate or inhibitor for specific enzymes, influencing their catalytic activities. This can lead to alterations in metabolic pathways and cellular functions.

- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways, which can result in changes in gene expression and cellular metabolism, impacting processes such as growth and apoptosis.

- Binding Interactions : It can bind to DNA or RNA, which suggests potential implications in gene regulation.

This compound plays a significant role in various biochemical reactions:

| Property | Description |

|---|---|

| Molecular Weight | 169.23 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stability can vary based on environmental conditions; long-term studies are needed to assess degradation products |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability:

- Absorption : The compound's absorption can be influenced by its chemical structure, affecting how much reaches systemic circulation.

- Distribution : It may interact with transporters that facilitate its movement across cellular membranes, impacting its localization within tissues.

- Metabolism : this compound is involved in metabolic pathways where it interacts with enzymes, influencing metabolite levels and biological activity.

Case Studies

Research has highlighted various aspects of this compound's biological activity:

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. This inhibition was quantified using kinetic assays that measured changes in enzyme activity at varying concentrations of the compound.

-

Cellular Effects on Growth and Apoptosis :

- In vitro experiments showed that this compound influences cell proliferation and apoptosis in cancer cell lines. Higher concentrations were associated with significant alterations in cell viability and apoptosis rates, indicating potential therapeutic applications.

Future Directions

Ongoing research aims to elucidate the specific molecular targets of this compound. Identifying these targets will enhance understanding of its biological effects and therapeutic potential. Additionally, long-term studies are essential to explore the stability of the compound and its degradation products, which may exhibit distinct biological activities.

Q & A

Q. What synthetic pathways are commonly used to prepare cyclohexyl 3-aminopropanoate, and what intermediates are critical for its production?

this compound can be synthesized via esterification or transesterification reactions. Key intermediates include cyclohexanepropanoic acid derivatives (e.g., cyclohexanepropanenitrile or cyclohexanepropanamide), which are functionalized through aminolysis or catalytic hydrogenation to introduce the amine group . Optimizing reaction conditions (e.g., temperature, catalysts like palladium or enzymes) is crucial for yield and purity. Analytical methods like HPLC or GC-MS should monitor intermediate formation and byproduct removal .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular weight confirmation and fragmentation patterns. Reference databases like NIST can validate spectra .

- Nuclear Magnetic Resonance (NMR): - and -NMR identify structural features, such as the cyclohexyl ring and ester/amine groups. Chemical shifts for the cyclohexyl protons typically appear at 1.0–2.5 ppm .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1740 cm, amine N-H stretch at ~3300 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Skin/Eye Exposure: Immediate washing with soap/water (skin) or 15-minute rinsing with saline (eyes) is required. Medical consultation is mandatory due to potential irritation .

- Inhalation/Ingestion: Use fume hoods during synthesis. If ingested, do not induce vomiting; administer activated charcoal under medical supervision .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the conformational flexibility of the cyclohexyl ring influence the compound’s reactivity and biological interactions?

The cyclohexyl ring adopts chair conformations, with axial/equatorial orientations affecting steric and electronic interactions. Computational studies (e.g., MP2/cc-pVDZ optimization) reveal energy differences (~5.69 kcal/mol) between conformers, favoring the equatorial-amine configuration for enhanced hydrogen bonding with biological targets like enzymes . Molecular dynamics simulations can predict binding affinities in drug-receptor models .

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

Stereochemical discrepancies (e.g., racemization vs. enantioselective formation) arise from reaction conditions (pH, solvent polarity) or catalytic selectivity. Strategies include:

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers .

- Kinetic Analysis: Monitor reaction progress via -NMR to identify intermediates causing racemization .

- Catalyst Optimization: Employ asymmetric catalysis (e.g., BINAP-metal complexes) to enforce stereocontrol .

Q. What computational approaches are effective in modeling reaction mechanisms involving this compound under varying conditions?

- Density Functional Theory (DFT): Calculate transition states and activation energies for ester hydrolysis or aminolysis pathways. Solvent effects (e.g., polar aprotic vs. aqueous) are modeled using continuum solvation .

- Reaction Path Analysis: Identify dominant pathways (e.g., radical-mediated degradation at high temperatures) using kinetic simulations aligned with experimental data from jet-stirred reactors or flame velocity studies .

- Machine Learning: Train models on existing kinetic data to predict optimal conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.